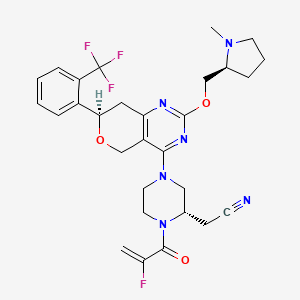

KRAS G12C inhibitor 27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H32F4N6O3 |

|---|---|

Molecular Weight |

588.6 g/mol |

IUPAC Name |

2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7R)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25+/m0/s1 |

InChI Key |

QHAKQJHNFQRVOF-ZYLNGJIFSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CO[C@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F |

Origin of Product |

United States |

Foundational & Exploratory

The Intricacies of Engagement: A Technical Guide to KRAS G12C Inhibitor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic window into a previously "undruggable" target. The efficacy of these inhibitors is intrinsically linked to their ability to bind to the mutant protein with high affinity and specific kinetics. This technical guide provides an in-depth analysis of the binding affinity and kinetics of KRAS G12C inhibitors, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks. While the specific designation "inhibitor 27" is not prominently found in the reviewed literature, this guide will synthesize data from well-characterized KRAS G12C inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849) to provide a comprehensive overview of the field.

Quantitative Analysis of Binding Affinity and Kinetics

The interaction between a KRAS G12C inhibitor and its target protein is defined by several key quantitative parameters. Affinity, represented by the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50), describes the strength of the binding. Kinetics, defined by the association (kon) and dissociation (koff) rates, or for covalent inhibitors, the inactivation rate (kinact) and the inhibition constant (KI), describe the speed and stability of the interaction.

Below are tables summarizing representative quantitative data for well-studied KRAS G12C inhibitors.

Table 1: Binding Affinity of KRAS G12C Inhibitors

| Inhibitor | Assay Type | Target Protein | KD (nM) | IC50 (nM) | Reference |

| AMG 510 | Biochemical | KRAS G12C | - | 8.88 | [1] |

| MRTX849 | Biochemical | KRAS G12C | - | 4.7 | [2] |

| ARS-853 | Stopped-flow spectroscopy | KRAS G12C | 36,000 (non-covalent) | - | [3] |

| Compound 12a | X-ray crystallography | KRAS G12C | - | - | [4] |

Table 2: Binding Kinetics of Covalent KRAS G12C Inhibitors

| Inhibitor | kinact/KI (M-1s-1) | kinact (s-1) | KI (µM) | Reference |

| MRTX849 | 35,000 | 0.13 | 3.7 | [4] |

| ARS-1620 | 1,100 | - | - | [4] |

| AMG 510 | 9,900 | - | - | [4] |

Experimental Protocols

The determination of binding affinity and kinetics relies on a suite of sophisticated biophysical and biochemical assays. The following sections detail the methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Affinity and Kinetic Measurements

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[5]

Protocol:

-

Immobilization: The target protein, KRAS G12C, is immobilized on a sensor chip surface. A common method involves amine coupling to a carboxymethylated dextran surface. For biotinylated proteins, a streptavidin-coated chip can be used.[6]

-

Analyte Injection: A solution containing the KRAS G12C inhibitor (analyte) is flowed over the sensor surface at various concentrations.

-

Association Phase: The binding of the inhibitor to the immobilized KRAS G12C protein is monitored as an increase in the SPR signal (measured in Resonance Units, RU).

-

Dissociation Phase: The analyte solution is replaced with a buffer-only solution, and the dissociation of the inhibitor from the protein is monitored as a decrease in the SPR signal.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The dissociation constant (KD) is then calculated as the ratio of koff/kon. For covalent inhibitors, a more complex kinetic analysis is required to determine kinact and KI.[7]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Affinity

TR-FRET assays are competition-based assays used to determine the binding affinity of a compound.[8][9]

Protocol:

-

Assay Components: The assay typically includes a fluorescently labeled KRAS G12C protein and a fluorescently labeled probe that binds to the same site as the inhibitor.

-

Competition: The unlabeled inhibitor is titrated into the assay mixture, competing with the fluorescent probe for binding to the KRAS G12C protein.

-

FRET Signal: When the fluorescent probe is bound to the protein, a FRET signal is generated upon excitation. The binding of the unlabeled inhibitor displaces the probe, leading to a decrease in the FRET signal.

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined. This value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Mass Spectrometry (MS) for Target Engagement and Covalent Modification

Mass spectrometry is a powerful tool to confirm the covalent binding of inhibitors to KRAS G12C and to quantify target engagement in cellular and tissue samples.[10]

Protocol:

-

Sample Preparation: Cells or tissues treated with the covalent inhibitor are lysed, and the proteome is extracted.

-

Proteolysis: The protein mixture is digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The mass spectrometer is programmed to detect the specific peptide containing the Cys12 residue. A mass shift corresponding to the mass of the covalently bound inhibitor confirms the modification. The ratio of the modified to the unmodified peptide can be used to quantify the extent of target engagement.[10]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of inhibitor binding, it is crucial to consider the KRAS signaling pathway. Furthermore, visualizing the experimental workflows can aid in the comprehension of the methodologies.

Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

The diagram above illustrates the central role of KRAS in mediating signals from receptor tyrosine kinases to downstream effector pathways, namely the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[11][12] KRAS G12C inhibitors covalently bind to the mutant cysteine in the GDP-bound (inactive) state, trapping the protein in this conformation and preventing its activation.[13][14]

Caption: A simplified workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

This workflow diagram outlines the key steps in an SPR experiment for characterizing the binding of an inhibitor to KRAS G12C, from protein immobilization to data analysis.

Conclusion

The binding affinity and kinetics of KRAS G12C inhibitors are critical determinants of their therapeutic potential. A thorough understanding of these parameters, obtained through rigorous experimental methodologies, is essential for the development of more potent and selective next-generation inhibitors. The data and protocols presented in this guide provide a foundational framework for researchers and drug developers working to advance the treatment of KRAS G12C-mutant cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of KRAS G12C in Complex with a Covalent Inhibitor: A Technical Overview

Note: Publicly available information on a specific "inhibitor 27" in complex with KRAS G12C is limited. This guide will therefore focus on the well-characterized and clinically approved KRAS G12C inhibitor, Adagrasib (MRTX849) , as a representative example of a covalent inhibitor targeting this oncoprotein. The principles and methodologies described are broadly applicable to the study of similar inhibitor complexes.

This technical guide provides an in-depth overview of the structural biology of the KRAS G12C mutant in its inactive, GDP-bound state, covalently bound to the inhibitor Adagrasib. It is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2] This mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state and driving oncogenic signaling.[3]

For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[2][4] The discovery of a cryptic pocket (the Switch-II pocket) adjacent to the mutant cysteine residue in the GDP-bound state of KRAS G12C led to a breakthrough in the development of targeted therapies.[1][4] Covalent inhibitors, such as Adagrasib, are designed to specifically and irreversibly bind to the nucleophilic thiol group of the Cys12 residue, trapping the protein in its inactive GDP-bound conformation.[2][3] This prevents the subsequent binding of GTP and downstream effector proteins, thereby inhibiting oncogenic signaling.[2]

Quantitative Data: Adagrasib (MRTX849) - KRAS G12C Interaction

The interaction between Adagrasib and KRAS G12C has been characterized by various biochemical and biophysical assays. The following tables summarize key quantitative data.

| Biochemical Potency | |

| Parameter | Value |

| IC50 (Cell Proliferation, MIA PaCa-2 cells) | 4.7 nM |

| Reference | [3] |

| Structural Data (Crystallography) | |

| PDB ID | Not explicitly found for MRTX849 in the provided results, but related structures exist. |

| Resolution | 1.94 Å (for a structure of MRTX849 bound to KRAS G12C) |

| Reference | [5] |

Signaling Pathways

The KRAS protein is a critical node in multiple signaling cascades. The G12C mutation leads to the constitutive activation of these pathways, promoting tumorigenesis.[6] Adagrasib inhibits these pathways by locking KRAS G12C in an inactive state.

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Adagrasib.

Experimental Protocols

The characterization of the KRAS G12C-inhibitor complex relies on a variety of experimental techniques. Below are representative protocols for protein expression and purification, and X-ray crystallography.

Recombinant KRAS G12C Expression and Purification

A standard protocol for obtaining purified KRAS G12C protein for structural and biochemical studies is as follows:

Caption: A typical workflow for the expression and purification of recombinant KRAS G12C.

X-ray Crystallography of the KRAS G12C-Adagrasib Complex

Determining the high-resolution three-dimensional structure of the inhibitor-protein complex is crucial for understanding the binding mode and for structure-based drug design.

-

Protein-Inhibitor Complex Formation: Purified KRAS G12C in the GDP-bound state is incubated with a molar excess of Adagrasib to ensure complete covalent modification of Cys12. The formation of the complex can be verified by mass spectrometry.

-

Crystallization: The KRAS G12C-Adagrasib complex is concentrated and subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature).

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source, to obtain diffraction data.[7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The structure is solved using molecular replacement with a known KRAS structure as a search model.[7] The inhibitor and the protein model are then built into the electron density and refined to yield the final high-resolution structure.[7]

Conclusion

The structural and biochemical characterization of KRAS G12C in complex with covalent inhibitors like Adagrasib has been instrumental in the successful development of targeted therapies for this previously intractable oncogene. The detailed understanding of the inhibitor's binding mode, its effect on protein conformation, and its impact on cellular signaling pathways continues to guide the development of next-generation KRAS inhibitors with improved potency and resistance profiles. The experimental methodologies outlined in this guide represent the foundational techniques for the ongoing research and development in this critical area of oncology.

References

- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of KRAS G12C Inhibitors: A Technical Overview

Disclaimer: This technical guide provides a representative overview of the in vitro characterization of KRAS G12C inhibitors. The specific quantitative data and detailed experimental protocols for "KRAS G12C inhibitor 27" are contained within the patent document WO2021109737A1 and are not publicly available in scientific literature. Therefore, this document utilizes data and methodologies from publicly disclosed, well-characterized KRAS G12C inhibitors to illustrate the core principles and experimental workflows requested.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), creates a constitutively active protein that drives tumor cell proliferation and survival. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling pathways. This guide outlines the typical in vitro assays and methodologies used to characterize the potency and mechanism of action of these inhibitors.

Quantitative Data Presentation

The following table summarizes representative in vitro activity data for well-characterized KRAS G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849). This data is intended to be illustrative of the types of quantitative measurements performed.

| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| Sotorasib (AMG 510) | KRAS G12C | p-ERK Inhibition | MIA PaCa-2 | 1.8 | [1] |

| Sotorasib (AMG 510) | KRAS G12C | Cell Viability (2D) | NCI-H358 | 7 | [1] |

| Adagrasib (MRTX849) | KRAS G12C | p-ERK Inhibition | NCI-H358 | 4.3 | [2] |

| Adagrasib (MRTX849) | KRAS G12C | Cell Viability (3D) | MIA PaCa-2 | <10 | [2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard practices in the field for characterizing KRAS G12C inhibitors.

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.

Materials:

-

Recombinant human KRAS G12C protein

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

SOS1 (Son of Sevenless 1, a guanine nucleotide exchange factor)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

Test inhibitor compounds

Procedure:

-

Prepare a solution of KRAS G12C protein pre-loaded with GDP in the assay buffer.

-

Add the test inhibitor at various concentrations to the KRAS G12C-GDP solution and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of BODIPY-FL-GTP and SOS1.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The binding of BODIPY-FL-GTP to KRAS G12C results in an increase in fluorescence.

-

Calculate the rate of nucleotide exchange for each inhibitor concentration.

-

Determine the IC50 value by plotting the exchange rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay: p-ERK Inhibition Assay (Western Blot)

This assay assesses the inhibitor's ability to block the downstream signaling cascade of KRAS G12C by measuring the phosphorylation of ERK (Extracellular signal-regulated kinase).

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

Test inhibitor compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed the KRAS G12C mutant cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies against p-ERK and total-ERK overnight at 4°C. A loading control like GAPDH should also be probed.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total-ERK signal.

-

Calculate the IC50 value by plotting the normalized p-ERK levels against the inhibitor concentration.

Cellular Assay: Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells harboring the KRAS G12C mutation.

Materials:

-

KRAS G12C mutant cancer cell line

-

Cell culture medium and supplements

-

Test inhibitor compounds

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a range of concentrations of the test inhibitor.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against inhibitor concentration.

Mandatory Visualizations

KRAS Signaling Pathway

Caption: The KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.

Experimental Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro characterization of KRAS G12C inhibitors.

References

Cellular Activity of KRAS G12C Inhibitor 27 in Cancer Cell Lines: A Technical Guide

Disclaimer: The specific compound "KRAS G12C inhibitor 27" was not identified in publicly available literature. This guide utilizes data for the well-characterized and clinically relevant KRAS G12C inhibitor, Adagrasib (MRTX849) , as a representative example to fulfill the prompt's requirements for a detailed technical analysis. All data and protocols presented herein pertain to Adagrasib (MRTX849).

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a focal point for targeted therapy development due to the unique chemical properties of the cysteine residue. KRAS G12C inhibitors, such as Adagrasib (MRTX849), are designed to covalently bind to this mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state.[1] This action prevents downstream signaling through critical pro-survival pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[2][3] This document provides an in-depth overview of the cellular activity of Adagrasib (MRTX849) in various cancer cell lines, detailing its effects on cell viability, downstream signaling, and the experimental protocols used for these assessments.

Data Presentation

The cellular activity of Adagrasib (MRTX849) has been extensively evaluated across a panel of cancer cell lines harboring the KRAS G12C mutation. The following tables summarize the quantitative data from these preclinical studies.

Table 1: In Vitro Cell Viability (IC50) of Adagrasib (MRTX849) in KRAS G12C Mutant Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following data represents the concentration of Adagrasib (MRTX849) required to inhibit the growth of various cancer cell lines by 50% in both 2D and 3D culture conditions.[4][5][6]

| Cell Line | Cancer Type | 2D IC50 (nM) | 3D IC50 (nM) |

| H358 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |

| MIA PaCa-2 | Pancreatic Cancer | 10 - 973 | 0.2 - 1042 |

| H2122 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |

| SW1573 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |

| H1373 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |

| H2030 | Non-Small Cell Lung Cancer | 10 - 973 | 0.2 - 1042 |

| KYSE-410 | Esophageal Squamous Cell Carcinoma | 10 - 973 | 0.2 - 1042 |

| CT26 (engineered) | Colorectal Carcinoma | 65 | Not Reported |

Data represents a range of reported IC50 values from multiple studies.[4][6][7]

Table 2: Inhibition of Downstream Signaling by Adagrasib (MRTX849)

Adagrasib (MRTX849) effectively suppresses the phosphorylation of key downstream effectors in the KRAS signaling pathway. The IC50 values for the inhibition of ERK1/2 phosphorylation (p-ERK) and S6 phosphorylation (p-S6) are presented below for the H358 and MIA PaCa-2 cell lines.[4]

| Cell Line | Pathway Component | IC50 (nM) |

| H358 | p-ERK (Thr202/Tyr204) | Single-digit nM |

| H358 | p-S6 (Ser235/236) | Single-digit nM |

| MIA PaCa-2 | p-ERK (Thr202/Tyr204) | Single-digit nM |

| MIA PaCa-2 | p-S6 (Ser235/236) | Single-digit nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

Cell Viability Assay (2D and 3D)

This protocol outlines the measurement of cell viability in response to inhibitor treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.[5]

Objective: To determine the IC50 value of a KRAS G12C inhibitor in cancer cell lines.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Adagrasib (MRTX849)

-

DMSO (vehicle control)

-

96-well clear-bottom plates (for 2D) or ultra-low attachment spheroid plates (for 3D)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

2D Assay: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

3D Assay: Seed cells in a 96-well ultra-low attachment plate at a density of 1,000-3,000 cells per well in 100 µL of complete medium. Allow spheroids to form over 3-4 days.

-

-

Compound Treatment:

-

Prepare a serial dilution of Adagrasib (MRTX849) in complete medium. A typical concentration range would be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Add 100 µL of the diluted compound or vehicle to the respective wells.

-

-

Incubation:

-

2D Assay: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

3D Assay: Incubate the plates for 12 days at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized viability against the logarithm of the drug concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Western Blotting for Phospho-ERK Analysis

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates by western blotting to assess the inhibition of the MAPK pathway.[8]

Objective: To determine the effect of a KRAS G12C inhibitor on ERK phosphorylation.

Materials:

-

KRAS G12C mutant cancer cell lines

-

Complete cell culture medium

-

Adagrasib (MRTX849)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Adagrasib (MRTX849) or DMSO for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To detect total ERK, the membrane can be stripped of the p-ERK antibodies and re-probed with the total ERK antibody following the same immunoblotting procedure. This serves as a loading control.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the cellular activity of KRAS G12C inhibitors.

Caption: KRAS G12C Signaling Pathway and Mechanism of Adagrasib (MRTX849) Inhibition.

Caption: Experimental Workflow for Determining Cell Viability (IC50).

Caption: Experimental Workflow for Western Blot Analysis of p-ERK.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Evaluation of KRAS G12C Inhibitor 27: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical evaluation of KRAS G12C inhibitor 27, an intermediate in the development of Sotorasib (AMG 510). The data presented herein is primarily derived from the seminal publication by Lanman et al. in the Journal of Medicinal Chemistry (2020), which details the discovery of this first-in-class clinical KRAS G12C inhibitor. Due to the nature of "compound 27" as a developmental intermediate, comprehensive preclinical data is limited. Therefore, where data for "compound 27" is unavailable, information from closely related and well-characterized analogs from the same study is provided for a more complete picture of the structure-activity relationship and preclinical profile of this series of inhibitors.

Mechanism of Action and Signaling Pathway

KRAS is a central node in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, ultimately driving cell proliferation and survival.[1] KRAS G12C inhibitors, including the series to which compound 27 belongs, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby inhibiting downstream signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds from Lanman et al. (2020).

Table 1: In Vitro Biochemical and Cellular Activity

| Compound | KRAS G12C Nucleotide Exchange IC50 (µM) | p-ERK Cellular IC50 (µM) in MIA PaCa-2 cells |

| 27 | 0.053 | 0.068 |

| (R)-18 | 0.038 | 0.045 |

| AMG 510 (Sotorasib) | 0.029 | 0.019 |

Table 2: In Vitro Cell Proliferation Inhibition

| Compound | Cell Line | GI50 (µM) |

| 27 | H1373 | 0.39 |

Data for comparator compounds (R)-18 and AMG 510 are included to provide context for the potency of compound 27 within its chemical series.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this series of KRAS G12C inhibitors.

KRAS G12C Nucleotide Exchange Assay

This biochemical assay measures the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP for a fluorescent GTP analog (BODIPY-FL-GTP) on the KRAS G12C protein.

Workflow:

Detailed Steps:

-

Protein Preparation: Recombinant human KRAS G12C (residues 1-185) and SOS1 (residues 564-1049) are expressed and purified.

-

Assay Setup: The assay is performed in a 384-well plate in a buffer containing 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 0.005% Tween-20.

-

Compound Incubation: KRAS G12C protein is pre-incubated with serially diluted test compounds (like inhibitor 27) for a specified time.

-

Reaction Initiation: The nucleotide exchange reaction is initiated by the addition of a mixture of SOS1 and BODIPY-FL-GTP.

-

Signal Detection: The fluorescence polarization is measured at regular intervals to monitor the binding of BODIPY-FL-GTP to KRAS G12C.

-

Data Analysis: The rate of nucleotide exchange is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

p-ERK Cellular Assay

This assay quantifies the inhibition of ERK phosphorylation in a cellular context, providing a measure of the compound's ability to block the MAPK signaling cascade downstream of KRAS.

Detailed Steps:

-

Cell Culture: MIA PaCa-2 cells, which harbor a KRAS G12C mutation, are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a defined period (e.g., 2 hours).

-

Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

-

ELISA or Western Blot: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation (GI50) Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., H1373) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Addition: The cells are then treated with a range of concentrations of the test compound.

-

Incubation: The plates are incubated for a period of 72 hours to allow for cell growth.

-

Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The concentration of the compound that causes a 50% reduction in cell growth (GI50) is calculated from the dose-response curve.

Logical Relationships in Drug Discovery

The development of potent and selective KRAS G12C inhibitors like Sotorasib from early leads such as compound 27 involves a structured, iterative process of design, synthesis, and testing.

This whitepaper provides a snapshot of the early preclinical data for this compound, a key milestone in the path toward a clinically approved therapy. The methodologies and data presented are foundational for understanding the evaluation process of targeted covalent inhibitors in oncology drug discovery.

References

Probing the Engagement: A Technical Guide to Target Engagement Assays for KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Verifying that these inhibitors reach and bind to their intended target within the complex cellular environment is crucial for their development and optimization. This technical guide provides an in-depth overview of the core target engagement assays utilized for the characterization of KRAS G12C inhibitors. While this guide uses publicly available data for well-characterized inhibitors as examples, it is important to note that the specifically requested "KRAS G12C inhibitor 27" originates from patent literature (WO2021109737), and as such, detailed public data and protocols for this specific compound are limited.

The KRAS G12C Signaling Axis: A Druggable Target

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the MAPK and PI3K-AKT pathways, driving tumorigenesis.[1] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, trapping the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[2][3]

Quantitative Data Summary of Exemplar KRAS G12C Inhibitors

The following tables summarize key quantitative data for well-characterized KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), to provide a reference for the expected performance of potent and selective compounds.

Table 1: Biochemical Potency of KRAS G12C Inhibitors

| Inhibitor | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |

| Sotorasib (AMG 510) | Nucleotide Exchange | KRAS G12C | 8.88 | - | [4][5] |

| Adagrasib (MRTX849) | Biochemical Binding | KRAS G12C | - | <10 | [6] |

Table 2: Cellular Activity of KRAS G12C Inhibitors

| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference |

| Sotorasib (AMG 510) | NCI-H358 | Cell Viability | 7 | [7] |

| Adagrasib (MRTX849) | NCI-H358 | pERK Inhibition | 2 | [8] |

Key Target Engagement Assays and Experimental Protocols

A multi-faceted approach employing biochemical, cell-based, and in vivo assays is essential to comprehensively characterize the target engagement of KRAS G12C inhibitors.

Biochemical Assays

Biochemical assays provide a direct measure of the inhibitor's ability to bind to the KRAS G12C protein and modulate its activity in a purified system.

These assays measure the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by preventing the exchange for GTP.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

-

Reagents and Buffers:

-

Purified recombinant KRAS G12C protein.

-

Fluorescently labeled GDP (e.g., BODIPY-FL-GDP).

-

Guanine nucleotide exchange factor (GEF), such as SOS1.

-

Non-hydrolyzable GTP analog (e.g., GTPγS).

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP.

-

-

Procedure:

-

Incubate KRAS G12C protein with fluorescently labeled GDP to form the KRAS G12C-GDP complex.

-

Add the test inhibitor at various concentrations and incubate to allow for binding.

-

Initiate the nucleotide exchange reaction by adding a GEF (e.g., SOS1) and a molar excess of a non-hydrolyzable GTP analog.

-

Monitor the decrease in the TR-FRET signal over time as the fluorescent GDP is displaced.

-

Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.[4][5]

-

Cell-Based Assays

Cell-based assays are critical for confirming target engagement in a more physiologically relevant context, accounting for cell permeability, metabolism, and off-target effects.

CETSA is a powerful technique to verify direct binding of an inhibitor to its target protein in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol: Western Blot-Based CETSA

-

Cell Culture and Treatment:

-

Culture KRAS G12C mutant cells (e.g., NCI-H358) to near confluency.

-

Treat cells with the test inhibitor or vehicle control for a specified time.

-

-

Thermal Challenge:

-

Harvest and resuspend the cells in a suitable buffer.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes).

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

-

Western Blot Analysis:

-

Separate the soluble proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for KRAS.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands.

-

Quantify the band intensity to determine the amount of soluble KRAS at each temperature.

-

Plot the percentage of soluble KRAS as a function of temperature to generate a melting curve and determine the shift in the melting temperature (ΔTm) induced by the inhibitor.

-

Since KRAS G12C inhibitors block the MAPK pathway, measuring the phosphorylation of downstream effectors like ERK is a robust indicator of target engagement and functional consequence.

Experimental Protocol: pERK AlphaLISA Assay

-

Cell Culture and Treatment:

-

Seed KRAS G12C mutant cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of the test inhibitor for a defined period.

-

-

Cell Lysis:

-

Lyse the cells directly in the wells using a suitable lysis buffer containing phosphatase and protease inhibitors.

-

-

AlphaLISA Procedure:

-

Add a mixture of AlphaLISA acceptor beads conjugated to an anti-ERK1/2 antibody and biotinylated anti-phospho-ERK1/2 antibody to the cell lysates.

-

Incubate to allow for antibody binding.

-

Add streptavidin-coated donor beads.

-

In the presence of phosphorylated ERK, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.

-

-

Data Analysis:

-

Measure the AlphaLISA signal using a compatible plate reader.

-

Plot the signal against the inhibitor concentration to determine the EC50 for pERK inhibition.

-

In Vivo Target Engagement

Confirming target engagement in animal models is a critical step in preclinical development.

Experimental Protocol: Immunoaffinity LC-MS/MS for Target Occupancy

-

Animal Dosing and Tumor Collection:

-

Implant KRAS G12C mutant tumor cells into immunocompromised mice.

-

Once tumors are established, dose the animals with the test inhibitor at various concentrations and for different durations.

-

Collect tumor biopsies at specified time points.

-

-

Protein Extraction and Digestion:

-

Homogenize the tumor tissue and extract the proteins.

-

Digest the proteins into peptides using an enzyme like trypsin.

-

-

Immunoaffinity Enrichment:

-

Use an antibody specific to a KRAS tryptic peptide to enrich for both inhibitor-bound and unbound KRAS peptides from the complex mixture.

-

-

LC-MS/MS Analysis:

-

Separate the enriched peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the unique peptide fragments corresponding to the unbound KRAS G12C and the inhibitor-conjugated KRAS G12C.

-

-

Data Analysis:

-

Calculate the percentage of target occupancy by dividing the amount of inhibitor-bound KRAS by the total amount of KRAS (bound + unbound).

-

Conclusion

A rigorous and multi-pronged approach to target engagement is fundamental for the successful development of KRAS G12C inhibitors. By combining biochemical, cell-based, and in vivo assays, researchers can gain a comprehensive understanding of an inhibitor's potency, selectivity, and pharmacodynamics. The methodologies outlined in this guide provide a robust framework for the characterization of novel KRAS G12C inhibitors, ultimately paving the way for more effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Ras | Ras蛋白 | 抑制剂 | MCE [medchemexpress.cn]

- 4. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” | Value-Based Cancer Care [valuebasedcancer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. KRas | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ras | DC Chemicals [dcchemicals.com]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of KRAS G12C Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of KRAS G12C inhibitors, a class of targeted therapies that have shown promise in the treatment of various cancers. While specific data for a compound designated "KRAS G12C inhibitor 27" is not publicly available, this document will focus on the well-characterized inhibitors in this class, such as sotorasib and adagrasib, to provide a thorough understanding of their properties and mechanisms of action.

Introduction to KRAS G12C Inhibition

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of a well-defined binding pocket.[3][4] The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant protein led to the development of covalent inhibitors that specifically target this altered form of the protein.[2] These inhibitors, such as sotorasib and adagrasib, bind irreversibly to the mutant cysteine residue, trapping the KRAS protein in its inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.[2][5]

Pharmacokinetics of KRAS G12C Inhibitors

The pharmacokinetic profiles of KRAS G12C inhibitors are crucial for optimizing their clinical efficacy and safety. Key parameters for prominent inhibitors are summarized below.

Sotorasib (AMG 510)

Sotorasib was the first KRAS G12C inhibitor to receive FDA approval.[4] Its pharmacokinetic properties have been extensively studied in clinical trials.

| Parameter | Value | Reference |

| Route of Administration | Oral | [4] |

| Half-life (t½) | ~5.5 hours | [4] |

| Time to Maximum Concentration (Tmax) | ~1 hour | [4] |

| Metabolism | Primarily via CYP3A4 | [6] |

Adagrasib (MRTX849)

Adagrasib is another FDA-approved KRAS G12C inhibitor with a distinct pharmacokinetic profile.[5][6]

| Parameter | Value | Reference |

| Route of Administration | Oral | [5] |

| Half-life (t½) | ~24 hours | [5] |

| Bioavailability | Orally bioavailable | [5] |

| Distribution | Extensive tissue distribution | [5] |

| Metabolism | Primarily via CYP3A4 | [6] |

Pharmacodynamics of KRAS G12C Inhibitors

The pharmacodynamic effects of KRAS G12C inhibitors are centered on the suppression of the MAPK and PI3K-AKT signaling pathways, which are downstream of KRAS.

Mechanism of Action

KRAS G12C inhibitors selectively bind to the GDP-bound, inactive state of the mutant KRAS protein.[2][5] This covalent and irreversible binding prevents the exchange of GDP for GTP, thus locking KRAS in its "off" state.[2] The inhibition of KRAS activation leads to the downregulation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation, survival, and differentiation.[7]

Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.

Biomarkers of Response

Pharmacodynamic biomarkers are essential for assessing the biological activity of KRAS G12C inhibitors in preclinical and clinical settings. A key biomarker is the phosphorylation level of ERK (pERK), a downstream effector in the MAPK pathway.[8] Inhibition of KRAS G12C leads to a rapid and sustained decrease in pERK levels in tumor cells and xenograft models.

Experimental Protocols

This section outlines the general methodologies used to evaluate the pharmacokinetics and pharmacodynamics of KRAS G12C inhibitors.

In Vitro Assays

-

Cell Viability Assays: To determine the potency of inhibitors, cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are treated with a range of inhibitor concentrations. Cell viability is typically measured using assays such as CellTiter-Glo®.

-

Western Blotting: This technique is used to assess the phosphorylation status of key signaling proteins downstream of KRAS, such as ERK and AKT. Cells are treated with the inhibitor, and protein lysates are analyzed by immunoblotting with specific antibodies against total and phosphorylated forms of the target proteins.

Caption: General workflow for Western blot analysis of pharmacodynamic markers.

In Vivo Studies

-

Xenograft Models: To evaluate the in vivo efficacy, human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the KRAS G12C inhibitor, and tumor growth is monitored over time.[9]

-

Pharmacokinetic Analysis: Following drug administration to animals (e.g., mice, rats), blood samples are collected at various time points. The concentration of the inhibitor in the plasma is determined using methods like liquid chromatography-mass spectrometry (LC-MS). These data are then used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[9]

-

Pharmacodynamic Analysis in Tumors: At the end of the in vivo study, tumors are excised from the treated animals. Tumor lysates are then analyzed by Western blotting or immunohistochemistry to assess the levels of pharmacodynamic biomarkers like pERK, providing a direct measure of target engagement and pathway inhibition in the tumor tissue.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. mdpi.com [mdpi.com]

- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Selectivity Profile of KRAS G12C Inhibitors Against Other RAS Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of clinical-stage KRAS G12C inhibitors, with a focus on sotorasib (AMG510) and adagrasib (MRTX849), against other RAS isoforms such as HRAS and NRAS. The document outlines the quantitative measures of selectivity, the experimental protocols used for their determination, and the underlying signaling pathways.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and differentiation.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, results in a constitutively active protein, driving oncogenesis. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a significant breakthrough in cancer therapy.[2] These inhibitors bind to the switch-II pocket of GDP-bound KRAS G12C, locking it in an inactive state.[2]

A critical aspect of the development of these inhibitors is their selectivity for the KRAS G12C mutant over wild-type KRAS and other highly homologous RAS isoforms, namely HRAS and NRAS, to minimize off-target effects.[3]

Quantitative Selectivity Profile

The selectivity of KRAS G12C inhibitors is determined by comparing their binding affinity or inhibitory activity against KRAS G12C to that against other RAS isoforms. This is typically expressed as a ratio of IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.

Sotorasib (AMG510) Selectivity

Sotorasib has demonstrated potent and selective inhibition of KRAS G12C. However, studies have revealed that it also exhibits activity against other G12C-mutated RAS isoforms. Notably, sotorasib was found to be approximately five-fold more potent against NRAS G12C compared to KRAS G12C or HRAS G12C.[3] This broader activity has led to its characterization as a pan-RAS G12C inhibitor.[3]

| Target Isoform | IC50 (nM) | Kd (nM) | Reference |

| KRAS G12C | 8.88 | 220 | [4][5] |

| NRAS G12C | Potent Inhibition | - | [3] |

| HRAS G12C | Potent Inhibition | - | [3] |

| KRAS WT | >100,000 | No binding | [4][5] |

| KRAS G12D | >100,000 | No binding | [4][5] |

| KRAS G12V | >100,000 | No binding | [4][5] |

Table 1: Quantitative selectivity data for Sotorasib (AMG510). IC50 and Kd values are compiled from various biochemical and cell-based assays. Note that direct comparative values can vary between different experimental setups.

Adagrasib (MRTX849) Selectivity

In contrast to sotorasib, adagrasib has been shown to be highly selective for KRAS G12C, with significantly less activity against NRAS G12C and HRAS G12C.[3] This difference in isoform selectivity is attributed to specific interactions with amino acid residues within the switch-II pocket, particularly at position 95, which is a histidine in KRAS but a leucine in NRAS.[3][6]

| Target Isoform | IC50 (nM) | Kd (µM) | Reference |

| KRAS G12C | - | - | [3] |

| NRAS G12C | Markedly reduced | - | [3] |

| HRAS G12C | Markedly reduced | - | [3] |

| KRAS WT | - | 0.78 | [7] |

Table 2: Quantitative selectivity data for Adagrasib (MRTX849). Adagrasib demonstrates higher selectivity for KRAS G12C over other RAS isoforms.

Experimental Protocols for Selectivity Profiling

A variety of biochemical and cell-based assays are employed to characterize the selectivity profile of KRAS inhibitors.

Biochemical Assays

These assays utilize purified proteins to measure the direct interaction between the inhibitor and the RAS isoform.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay : This assay measures the inhibition of nucleotide exchange (GDP to GTP) on RAS proteins.[8]

-

Principle : A fluorescently labeled GDP analog is bound to the RAS protein. In the presence of a GTP analog and a guanine nucleotide exchange factor (GEF), such as SOS1, the fluorescent GDP is displaced, leading to a change in the FRET signal. Inhibitors that lock RAS in the GDP-bound state prevent this exchange.

-

Protocol :

-

Recombinant KRAS, HRAS, or NRAS proteins (wild-type and mutant) are incubated with the test inhibitor at various concentrations.

-

A fluorescently labeled GDP analog is added to allow binding to the RAS protein.

-

The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a non-hydrolyzable GTP analog (e.g., GTPγS).

-

The TR-FRET signal is measured over time using a plate reader.

-

IC50 values are calculated by plotting the inhibition of nucleotide exchange against the inhibitor concentration.

-

-

-

Surface Plasmon Resonance (SPR) : SPR is used to measure the binding kinetics and affinity (Kd) of an inhibitor to a target protein.[9]

-

Principle : The target RAS protein is immobilized on a sensor chip. The test inhibitor is flowed over the surface, and the change in the refractive index upon binding is measured in real-time.

-

Protocol :

-

Purified RAS isoforms are immobilized on an SPR sensor chip.

-

A series of concentrations of the inhibitor are injected over the chip surface.

-

The association and dissociation rates are measured.

-

The dissociation constant (Kd) is calculated from the kinetic data.

-

-

Cell-Based Assays

These assays assess the effect of the inhibitor on RAS signaling and cell viability in a cellular context.

-

Cell Viability Assays : These assays determine the potency of an inhibitor in suppressing the proliferation of cancer cell lines harboring specific RAS mutations.

-

Principle : Cell lines engineered to express different RAS isoforms (e.g., Ba/F3 cells) or cancer cell lines with endogenous mutations are treated with the inhibitor. Cell viability is measured after a defined period.[3]

-

Protocol :

-

Cells are seeded in multi-well plates.

-

The cells are treated with a range of inhibitor concentrations.

-

After a 72-hour incubation, cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels.

-

IC50 values are determined from the dose-response curves.

-

-

-

Target Engagement Assays : These assays confirm that the inhibitor binds to its intended target within the cell.

-

Principle : The Cellular Thermal Shift Assay (CETSA) is a common method that relies on the principle that a protein becomes more thermally stable when a ligand is bound.[4]

-

Protocol :

-

Intact cells are treated with the inhibitor or a vehicle control.

-

The cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble RAS protein at each temperature is quantified by methods such as Western blotting or ELISA.

-

A shift in the melting curve in the presence of the inhibitor indicates target engagement.

-

-

Signaling Pathways and Visualization

KRAS is a key node in multiple signaling pathways that are crucial for cell proliferation and survival. The primary downstream effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[10]

Caption: The KRAS signaling pathway, illustrating the activation cascade and the points of intervention by KRAS G12C inhibitors.

The experimental workflow for determining inhibitor selectivity follows a logical progression from biochemical assays to more complex cellular and in vivo models.

Caption: A generalized experimental workflow for characterizing the selectivity profile of KRAS inhibitors.

Conclusion

The selectivity profile of KRAS G12C inhibitors is a crucial determinant of their therapeutic window and potential off-target effects. While both sotorasib and adagrasib are effective KRAS G12C inhibitors, they exhibit distinct selectivity profiles against other RAS isoforms. Sotorasib acts as a pan-RAS G12C inhibitor, whereas adagrasib is more specific to KRAS G12C. A comprehensive suite of biochemical and cell-based assays is essential for the thorough characterization of these and future KRAS inhibitors, providing critical data to guide their clinical development and application.

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

Biophysical Interaction Studies of a KRAS G12C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biophysical interaction studies of a specific covalent inhibitor, designated as "inhibitor 27," with the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant. "Inhibitor 27" is an early-stage compound in the developmental lineage of the clinically approved drug Sotorasib (AMG 510). Due to its developmental stage, publicly available biophysical data for this specific compound is limited. Therefore, this guide will use "inhibitor 27" as a foundational example and broaden the scope to include comprehensive biophysical data and experimental protocols for well-characterized covalent KRAS G12C inhibitors like Sotorasib.

Introduction to KRAS G12C and Covalent Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer.[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor growth.[3]

The discovery of a druggable pocket on the KRAS G12C mutant protein, known as the Switch-II pocket, has enabled the development of a new class of covalent inhibitors.[4] These inhibitors specifically and irreversibly bind to the mutant cysteine residue, trapping the KRAS G12C protein in its inactive, GDP-bound state.[5][6] Sotorasib (AMG 510) was the first such inhibitor to receive regulatory approval.[2]

"Inhibitor 27" represents a key developmental step in the structure-based design and optimization that ultimately led to Sotorasib. Understanding the biophysical interactions of these inhibitors is crucial for elucidating their mechanism of action and for the development of next-generation therapies.

Quantitative Biophysical Data

While specific quantitative biophysical data for "inhibitor 27" is not extensively available in the public domain, the following tables summarize representative data for well-characterized covalent KRAS G12C inhibitors. This data is essential for comparing the binding affinity, kinetics, and potency of different compounds.

Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors

| Compound | Biochemical Assay IC50 (µM) | Cellular p-ERK Inhibition IC50 (µM) | Reference |

| AMG 510 (Sotorasib) | Not explicitly stated | 0.033 | [7] |

| MRTX849 (Adagrasib) | Not explicitly stated | 0.0047 | [3] |

| ARS-1620 | 1.1 (kinact/KI, mM-1s-1) | Not explicitly stated | [8] |

Table 2: Kinetic Parameters of KRAS G12C Inhibitor Binding

| Compound | Kd (µM) | kon (M-1s-1) | koff (s-1) | KI (µM) | kinact (s-1) | kinact/KI (mM-1s-1) | Reference |

| ARS-853 | 36.0 ± 0.7 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [9] |

| MRTX849 (Adagrasib) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 3.7 ± 0.5 | 0.13 ± 0.01 | 35 ± 0.3 | [8] |

| AMG 510 (Sotorasib) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 9.9 | [8] |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and comparison of inhibitor-target interactions. The following are generalized protocols for key biophysical experiments used in the characterization of KRAS G12C inhibitors.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.

Experimental Workflow:

Caption: Workflow for SPR analysis of inhibitor-KRAS G12C interaction.

Methodology:

-

Protein Immobilization: Recombinant human KRAS G12C protein is immobilized on a sensor chip surface (e.g., via amine coupling).

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) in a suitable running buffer are injected over the sensor surface, allowing for association.

-

Dissociation: The running buffer is flowed over the surface to monitor the dissociation of the inhibitor-protein complex.

-

Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Workflow:

Caption: Workflow for ITC analysis of inhibitor-KRAS G12C interaction.

Methodology:

-

Sample Preparation: The purified KRAS G12C protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.

-

Titration: A series of small aliquots of the inhibitor are injected into the protein solution.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a theoretical model to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the binding interaction and can be used to map the binding site and determine the structure of the protein-inhibitor complex.

Experimental Workflow:

Caption: Workflow for NMR analysis of inhibitor-KRAS G12C interaction.

Methodology:

-

Protein Expression and Purification: Isotopically labeled (e.g., 15N, 13C) KRAS G12C is expressed and purified.

-

NMR Data Acquisition: A reference spectrum (e.g., 1H-15N HSQC) of the free protein is acquired.

-

Titration: The unlabeled inhibitor is titrated into the protein sample, and spectra are recorded at various inhibitor concentrations.

-

Data Analysis: Chemical shift perturbations (CSPs) of the protein's backbone amide signals upon inhibitor binding are monitored. The residues with significant CSPs are mapped onto the protein structure to identify the binding site.

KRAS G12C Signaling Pathway and Mechanism of Inhibition

KRAS G12C, when in its active GTP-bound state, activates multiple downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

Covalent inhibitors like "inhibitor 27" bind to the inactive, GDP-bound form of KRAS G12C. This covalent modification prevents the exchange of GDP for GTP, thereby locking KRAS in an "off" state and blocking downstream signaling through both the MAPK and PI3K-AKT pathways.

Conclusion

The biophysical characterization of inhibitors targeting KRAS G12C is fundamental to the development of effective cancer therapeutics. While specific data for early-stage compounds like "inhibitor 27" may be limited, the principles and methodologies applied to well-characterized inhibitors such as Sotorasib provide a clear framework for understanding their mechanism of action. The use of techniques like SPR, ITC, and NMR allows for a detailed quantitative and qualitative assessment of inhibitor-target interactions, guiding the optimization of potency, selectivity, and pharmacokinetic properties. A thorough understanding of these biophysical parameters, in conjunction with knowledge of the underlying signaling pathways, is essential for the continued advancement of targeted therapies for KRAS-mutant cancers.

References

- 1. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. meridian.allenpress.com [meridian.allenpress.com]

- 5. Literature review of advances and challenges in KRAS G12C mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. acs.org [acs.org]

- 8. youtube.com [youtube.com]

- 9. Covalent fragment mapping of KRasG12C revealed novel chemotypes with in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosteric Binding Properties of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric binding properties of KRAS G12C inhibitors, a groundbreaking class of targeted therapies for cancers harboring this specific mutation. As no specific public data is available for a compound named "inhibitor 27," this document will focus on the well-characterized, pioneering inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849) as representative examples to illustrate the core principles of this drug class.

Introduction to KRAS G12C and Allosteric Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, results in a constitutively active KRAS protein, leading to uncontrolled cell growth.

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. The discovery of a novel, inducible allosteric pocket, termed the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant, has revolutionized the field. KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue (Cys12) within this pocket. This irreversible binding locks the KRAS G12C protein in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.

Quantitative Binding and Activity Data

The following tables summarize the key quantitative data for the representative KRAS G12C inhibitors, Sotorasib and Adagrasib. This data is essential for understanding their potency, selectivity, and mechanism of action.

| Inhibitor | Target | Binding Affinity (Kd) | Method | Reference |

| ARS-853 (a precursor to current inhibitors) | KRAS G12C | 36.0 ± 0.7 μM | Stopped-flow spectroscopy | [1] |

Table 1: Biochemical Binding Affinity. This table presents the dissociation constant (Kd), a measure of the binding affinity of the inhibitor to the KRAS G12C protein. A lower Kd value indicates a stronger binding affinity.

| Inhibitor | Cell Line | IC50 | Assay Duration | Reference |

| Sotorasib (AMG-510) | NCI-H358 (NSCLC) | ~0.006 μM | 72 hours | [2] |

| Sotorasib (AMG-510) | MIA PaCa-2 (Pancreatic) | ~0.009 μM | 72 hours | [2] |

| Sotorasib (AMG-510) | NCI-H23 (NSCLC) | 0.6904 μM | 72 hours | [2] |

| Adagrasib (MRTX849) | Panel of 17 KRAS G12C mutant cell lines | 0.2 nM - 1042 nM | 12 days (3D culture) | [3] |

| Adagrasib (MRTX849) | Panel of 17 KRAS G12C mutant cell lines | 10 nM - 973 nM | 3 days (2D culture) | [3] |

Table 2: Cellular Potency. This table displays the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to inhibit 50% of a biological process, in this case, cell viability in various cancer cell lines harboring the KRAS G12C mutation.

Signaling Pathways and Mechanism of Action

KRAS G12C inhibitors exert their effect by modulating the intricate KRAS signaling network. The following diagrams, generated using the DOT language, illustrate the canonical KRAS signaling pathway and the mechanism of allosteric inhibition.

Figure 1: KRAS G12C Signaling Pathway. This diagram illustrates the activation of KRAS and its downstream signaling cascades, including the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.

Figure 2: Mechanism of Allosteric Inhibition. This diagram depicts how a KRAS G12C inhibitor covalently binds to the inactive, GDP-bound form of the protein, locking it in this state and preventing its activation, thereby inhibiting downstream signaling.

Experimental Protocols

The characterization of KRAS G12C inhibitors relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) of the inhibitor binding to KRAS G12C.

Materials:

-

Biacore instrument (e.g., Biacore T200 or S200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human KRAS G12C protein (GDP-loaded)

-

Inhibitor compound

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-